ACTH (4-10)
Overview
Description
Adrenocorticotropic hormone (4-10), also known as ACTH (4-10), is a peptide fragment derived from the larger adrenocorticotropic hormone. This peptide consists of the amino acids methionine, glutamic acid, histidine, phenylalanine, arginine, tryptophan, and glycine. ACTH (4-10) is known for its role in modulating various physiological processes, including stress response, immune function, and neuroprotection .
Mechanism of Action
Target of Action
ACTH (4-10) primarily targets the melanocortin 2 receptor (MC2r) on cells in the adrenal cortex . The MC2r is primarily located on the adrenocortical cells .
Mode of Action
ACTH (4-10) interacts with its target, the MC2r, to stimulate the synthesis and release of glucocorticoids, such as cortisol, and adrenal androgens . This interaction triggers a series of changes in the adrenal cortex, leading to the production of these hormones .
Biochemical Pathways
ACTH (4-10) affects the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the endocrine system . It stimulates the synthesis of adrenal steroids from cholesterol by increasing the quantity of cholesterol within the mitochondria .
Pharmacokinetics
Following intravenous administration, ACTH (4-10) plasma levels rapidly decline biexponentially, with half-lives of 0.39±0.05 min for the α-phase and 3.84 ± 1.5 min for the β-phase . When administered intranasally, absorption of intact ACTH (4-10) is low and variable, with a maximal bioavailability of 7.6% .
Action Environment
The action of ACTH (4-10) is dependent on cytoskeleton integrity . The cell environment, including the matrix and cytoskeleton, probably interacts with cAMP to coordinate functions other than steroid secretion . Furthermore, ACTH (4-10) has been found to diminish event-related brain potential (ERP) signs of focusing attention .
Biochemical Analysis
Biochemical Properties
ACTH (4-10) plays a crucial role in biochemical reactions, particularly in the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This peptide fragment interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the melanocortin receptors, specifically the melanocortin 2 receptor (MC2R), which is predominantly expressed in the adrenal cortex. Upon binding to MC2R, ACTH (4-10) stimulates the production and release of glucocorticoids, such as cortisol . Additionally, ACTH (4-10) has been shown to interact with other melanocortin receptors, including MC1R, MC3R, and MC4R, which are involved in various physiological processes .
Cellular Effects
ACTH (4-10) exerts several effects on different cell types and cellular processes. In adrenal cortical cells, it stimulates the production of cortisol and other glucocorticoids, which play a vital role in regulating metabolism, immune response, and stress response . ACTH (4-10) also influences cell signaling pathways, including the cAMP-PKA pathway, which is activated upon binding to melanocortin receptors . This activation leads to changes in gene expression and cellular metabolism, promoting the synthesis of steroid hormones .
Molecular Mechanism
The molecular mechanism of ACTH (4-10) involves its binding to the melanocortin receptors, particularly MC2R. This binding activates the adenylyl cyclase enzyme, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the activation of steroidogenic enzymes . These enzymes catalyze the conversion of cholesterol to pregnenolone, the precursor of all steroid hormones . Additionally, ACTH (4-10) can modulate gene expression by influencing transcription factors involved in steroidogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ACTH (4-10) have been observed to change over time. The peptide is relatively stable, but its activity can diminish due to degradation by proteolytic enzymes . Short-term effects include the rapid stimulation of cortisol production, which can be detected within minutes of administration . Long-term effects may involve sustained changes in gene expression and cellular function, particularly in adrenal cortical cells . Studies have shown that repeated administration of ACTH (4-10) can lead to desensitization of the melanocortin receptors, reducing its efficacy over time .
Dosage Effects in Animal Models
The effects of ACTH (4-10) vary with different dosages in animal models. Low doses of ACTH (4-10) have been shown to stimulate cortisol production without significant adverse effects . Higher doses can lead to toxic effects, including hypercortisolism and adrenal hypertrophy . Threshold effects have been observed, where a minimum dose is required to elicit a physiological response . Additionally, chronic administration of high doses can result in receptor desensitization and reduced responsiveness to subsequent doses .
Metabolic Pathways
ACTH (4-10) is involved in several metabolic pathways, primarily related to steroidogenesis. Upon binding to melanocortin receptors, it activates the cAMP-PKA pathway, leading to the activation of steroidogenic enzymes . These enzymes catalyze the conversion of cholesterol to pregnenolone, which is further converted to various steroid hormones, including cortisol, aldosterone, and androgens . ACTH (4-10) also influences metabolic flux by regulating the expression of genes involved in lipid metabolism and energy homeostasis .
Transport and Distribution
ACTH (4-10) is transported and distributed within cells and tissues through the bloodstream. It binds to plasma proteins, such as albumin, which facilitate its transport to target tissues . Upon reaching the adrenal cortex, ACTH (4-10) binds to melanocortin receptors on the surface of adrenal cortical cells . This binding triggers intracellular signaling pathways that promote the synthesis and release of steroid hormones . The distribution of ACTH (4-10) within tissues is influenced by the expression of melanocortin receptors and the presence of binding proteins .
Subcellular Localization
The subcellular localization of ACTH (4-10) is primarily within the secretory granules of corticotropes in the anterior pituitary . Upon stimulation, ACTH (4-10) is released into the bloodstream and transported to the adrenal cortex . Within adrenal cortical cells, ACTH (4-10) binds to melanocortin receptors on the cell surface, initiating intracellular signaling cascades . The peptide may also undergo post-translational modifications, such as phosphorylation, which can influence its activity and localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
ACTH (4-10) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of ACTH (4-10) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
ACTH (4-10) can undergo various chemical reactions, including:
Oxidation: The methionine residue in ACTH (4-10) can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid analogs and coupling reagents used in peptide synthesis
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid residues
Scientific Research Applications
ACTH (4-10) has a wide range of scientific research applications:
Neuroprotection: ACTH (4-10) has been shown to protect neurons from damage and promote recovery after injury.
Immune Modulation: It can modulate immune responses, reducing inflammation and promoting anti-inflammatory cytokine production.
Cognitive Enhancement: Studies have demonstrated its potential to enhance cognitive function and attention.
Stress Response: ACTH (4-10) plays a role in the body’s response to stress, influencing behavior and physiological responses
Comparison with Similar Compounds
Similar Compounds
ACTH (1-24): A longer fragment of adrenocorticotropic hormone with similar but broader effects.
Alpha-Melanocyte-Stimulating Hormone (α-MSH): Shares some structural similarities and binds to melanocortin receptors.
Beta-Melanocyte-Stimulating Hormone (β-MSH): Another melanocortin receptor agonist with overlapping functions
Uniqueness
ACTH (4-10) is unique in its specific sequence and selective binding to melanocortin receptors, particularly MC4R. This selective binding allows it to modulate specific physiological processes without the broader effects seen with longer ACTH fragments or other melanocortin peptides .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUASBAIUJHAN-LXOXETEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N13O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031210 | |
Record name | 4-10-Corticotropin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
962.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4037-01-8 | |
Record name | Acth (4-10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-10-Corticotropin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORTICOTROPIN (4-10) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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